![molecular formula C12H23ClN2O2 B1394424 (4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride CAS No. 1217444-59-1](/img/structure/B1394424.png)
(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride
Descripción general
Descripción
This compound contains several functional groups including a piperidine ring, an oxazolidinone ring, and a hydrochloride group. The presence of these functional groups suggests that this compound could have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine and oxazolidinone rings in separate steps, followed by the introduction of the hydrochloride group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The compound has two chiral centers, which means it can exist as four different stereoisomers. The (4S)-4-[(1S)-1-Methylpropyl] designation indicates the configuration of these chiral centers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the piperidine ring might undergo reactions typical of secondary amines, while the oxazolidinone ring might participate in reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydrochloride group would likely make the compound soluble in water .Aplicaciones Científicas De Investigación
Antibacterial Activity
A study by Srivastava et al. (2007) describes the synthesis of novel methylamino piperidinyl substituted oxazolidinones, which include compounds structurally related to the requested chemical. These compounds demonstrated significant antibacterial activities, particularly against linezolid-resistant Staphylococcus aureus. This suggests potential applications of the chemical in the development of new antibacterial agents (Srivastava et al., 2007).
Crystal Structure Analysis
Bolte, Monz, and Wagner (1999) reported on the crystal structure determinations of various 3-arylsulfonyl-1,3-oxazolidines, which are structurally related to the target compound. These studies provide valuable insights into the absolute configuration of chiral centers in similar compounds, which is crucial for understanding their potential interactions in biological systems (Bolte, Monz, & Wagner, 1999).
Pharmaceutical Development
A study by Teffera et al. (2013) investigated the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which include derivatives of piperidinyl oxazolidinone. This research contributes to understanding how similar compounds might be metabolized and their potential applications in cancer treatment (Teffera et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-3-9(2)11-8-16-12(15)14(11)10-4-6-13-7-5-10;/h9-11,13H,3-8H2,1-2H3;1H/t9-,11+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZNAFLXAHCELB-QLSWKGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=O)N1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=O)N1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



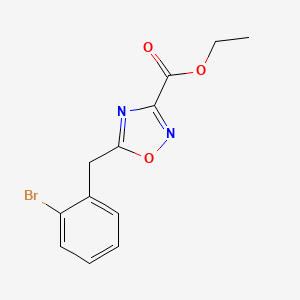
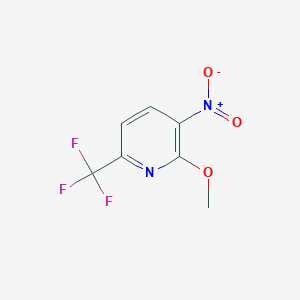
![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)
![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)
![2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1394352.png)
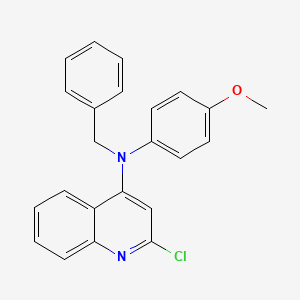
![6-Iodoimidazo[1,2-b]pyridazine](/img/structure/B1394354.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)
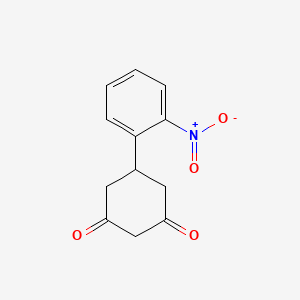
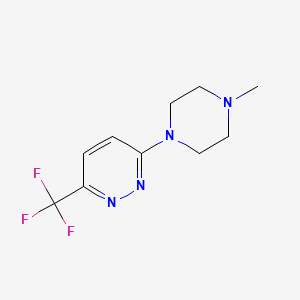
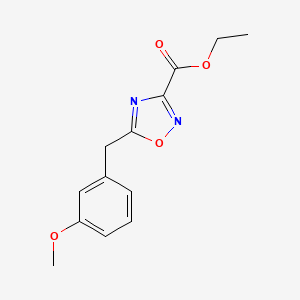
![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)
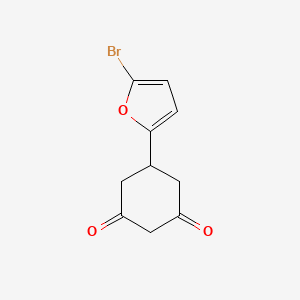
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)